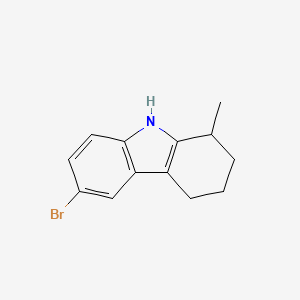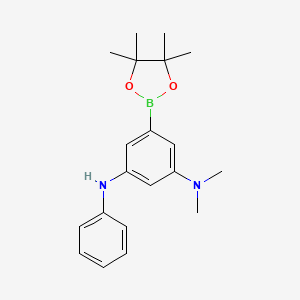
2,2'-Binaphthalene, 1,1'-difluoro-3,3'-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- is a chemical compound characterized by the presence of two naphthalene units connected at the 2,2’ positions, with fluorine atoms at the 1,1’ positions and iodine atoms at the 3,3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- typically involves the halogenation of binaphthalene derivatives. One common method includes the use of iodine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dichloromethane, with temperature control to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo further halogenation or substitution reactions, where the iodine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: The naphthalene units can participate in oxidation or reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions:
Halogenation: Iodine, fluorine sources, and appropriate solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Products with different functional groups replacing the halogens.
Oxidized/Reduced Forms: Various oxidized or reduced naphthalene derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic synthesis.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology and Medicine:
Drug Development: Potential use as a building block for designing new pharmaceuticals.
Biological Probes: Utilized in the development of probes for studying biological systems.
Industry:
Electronics: Application in the development of organic semiconductors or other electronic materials.
Coatings and Dyes: Used in the formulation of specialized coatings or dyes with unique properties.
Mecanismo De Acción
The mechanism by which 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dibromo-
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dichloro-
- 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-dimethyl-
Uniqueness: 2,2’-Binaphthalene, 1,1’-difluoro-3,3’-diiodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
874907-59-2 |
|---|---|
Fórmula molecular |
C20H10F2I2 |
Peso molecular |
542.1 g/mol |
Nombre IUPAC |
1-fluoro-2-(1-fluoro-3-iodonaphthalen-2-yl)-3-iodonaphthalene |
InChI |
InChI=1S/C20H10F2I2/c21-19-13-7-3-1-5-11(13)9-15(23)17(19)18-16(24)10-12-6-2-4-8-14(12)20(18)22/h1-10H |
Clave InChI |
ZVYZPOILSXJYNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2F)C3=C(C4=CC=CC=C4C=C3I)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)

![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)



![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)

